(4'-Trifluoromethyl-biphenyl-2-yl)-methanol
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Overview
Description
(4’-Trifluoromethyl-biphenyl-2-yl)-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 4’-trifluoromethyl-biphenyl. This is achieved by reacting 4’-trifluoromethyl-biphenyl with magnesium in the presence of anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield (4’-Trifluoromethyl-biphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and subsequent addition reaction.
Types of Reactions:
Oxidation: (4’-Trifluoromethyl-biphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of (4’-Trifluoromethyl-biphenyl-2-yl)aldehyde.
Reduction: Formation of (4’-Trifluoromethyl-biphenyl-2-yl)methane.
Substitution: Formation of halogenated derivatives of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol.
Scientific Research Applications
(4’-Trifluoromethyl-biphenyl-2-yl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- (4’-Trifluoromethyl-biphenyl-2-yl)amine
- (4’-Trifluoromethyl-biphenyl-2-yl)ethanol
- (4’-Trifluoromethyl-biphenyl-2-yl)acetic acid
Comparison: (4’-Trifluoromethyl-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJOGVOHFUADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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